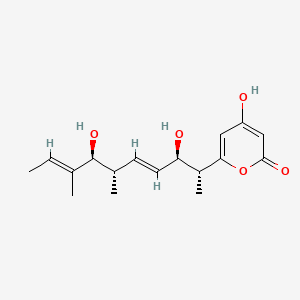
ACRL Toxin II A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACRL Toxin II A is a natural product found in Alternaria citri with data available.
Applications De Recherche Scientifique
Plant Pathotoxins from Alternaria Citri
ACRL Toxin II A, a minor toxin isolated from Alternaria citri, the fungus causing brown spot disease in rough lemon, demonstrates low biological activity. It is structurally related to the major ACRL toxin, featuring an α-pyrone group differing from the dihydro-α-pyrone group in the major toxin. This distinction correlates with its lower biological activity compared to the major toxin (Kono, Gardner, Suzuki, & Takeuchi, 1985).
Total Synthesis of ACRL Toxin IIIB
The synthesis of fungal polyketide derivative (-)-ACRL toxin IIIB from lactate-derived ketones highlights its potential for detailed chemical study and understanding of its bioactive properties (Paterson & Wallace, 1994).
Stereochemistry of ACRL Toxins
The absolute configuration of ACRL toxins from Alternaria citri, including this compound, has been elucidated. This contributes to a deeper understanding of their chemical properties and potential applications (Kono et al., 1985).
Molecular Structure Studies
Studies on the molecular structure of ACRL Toxin I, closely related to this compound, aid in understanding the chemical framework and potential biological implications of these toxins (Dinges, Lichtenthaler, & Lindner, 1994).
Host-Pathogen Interactions
Research on ACRL toxins, including this compound, focuses on their role as causal agents in plant diseases. This research is pivotal for understanding host-selective mechanisms and developing methods to protect plants from such pathogenic fungi (Kono, 1989).
Propriétés
Numéro CAS |
101951-84-2 |
|---|---|
Formule moléculaire |
C10H16N2O2S |
Poids moléculaire |
0 |
Nom IUPAC |
6-[(2R,3R,4E,6S,7S,8E)-3,7-dihydroxy-6,8-dimethyldeca-4,8-dien-2-yl]-4-hydroxypyran-2-one |
InChI |
InChI=1S/C17H24O5/c1-5-10(2)17(21)11(3)6-7-14(19)12(4)15-8-13(18)9-16(20)22-15/h5-9,11-12,14,17-19,21H,1-4H3/b7-6+,10-5+/t11-,12+,14+,17+/m0/s1 |
SMILES |
CC=C(C)C(C(C)C=CC(C(C)C1=CC(=CC(=O)O1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-hydroxyethoxy)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1167931.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B1167940.png)